2-(2-hydroxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one
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Overview
Description
2-(2-hydroxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a tetrahydrobenzothieno moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one typically involves multiple steps One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the triazolopyrimidine ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the tetrahydrobenzothieno moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce modified tetrahydrobenzothieno compounds. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another triazolopyrimidine derivative with similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and has been studied for its potential as an enzyme inhibitor.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic material properties.
Uniqueness
2-(2-hydroxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one stands out due to its unique combination of a hydroxyphenyl group and a tetrahydrobenzothieno moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N4O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one |
InChI |
InChI=1S/C17H14N4O2S/c22-11-7-3-1-5-9(11)14-18-15-13-10-6-2-4-8-12(10)24-16(13)19-17(23)21(15)20-14/h1,3,5,7,22H,2,4,6,8H2,(H,19,23) |
InChI Key |
POQLYQFSOQEJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)N4C3=NC(=N4)C5=CC=CC=C5O |
Origin of Product |
United States |
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